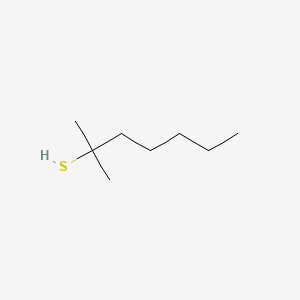

2-methylheptane-2-thiol

Übersicht

Beschreibung

2-Methylheptane-2-thiol is an organic compound classified as a thiol. It is a straw-colored liquid with a strong, obnoxious odor . This compound is used primarily as a lubricant additive and in polymer modification .

Vorbereitungsmethoden

2-Methylheptane-2-thiol can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylheptane with sulfur . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the thiol group. Industrial production methods often involve the use of petroleum hydrocarbons as starting materials .

Analyse Chemischer Reaktionen

2-Methylheptane-2-thiol undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form disulfides or sulfonic acids, depending on the reagents and conditions used.

Reduction: It can be reduced to form alkanes.

Substitution: The thiol group can participate in nucleophilic substitution reactions, often forming thioethers or other sulfur-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary but often include disulfides, sulfonic acids, and thioethers .

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-heptanethiol is an organic compound belonging to the thiol class, characterized by a straw-colored appearance and a strong, offensive odor . Its primary applications lie in the industrial sector, where it is utilized as a lubricant additive and in polymer modification .

Scientific Research Applications

2-Methylheptane-2-thiol serves various purposes in scientific research, including:

- Chemistry It functions as an intermediate in synthesizing other organic compounds and as a catalyst in organic reactions.

- Biology The compound's intense odor makes it valuable for olfactory studies and as a marker in biological assays.

- Medicine While not directly used in medicine, its derivatives are explored for potential therapeutic applications.

- Industry It enhances material properties as a lubricant additive and in polymer modification .

Chemical Properties and Reactions

The reactivity of this compound is centered around its thiol group, which can form strong bonds with metals and other compounds. Key chemical reactions include:

- Oxidation It can be oxidized into disulfides or sulfonic acids, depending on the specific conditions and reagents used.

- Reduction It can be reduced to form alkanes.

- Substitution The thiol group can undergo nucleophilic substitution reactions, commonly resulting in thioethers or other sulfur-containing compounds.

Additional Applications

- Lubricant Additive : 2-Methyl-2-heptanethiol is used as a lubricant additive . Its thiol group facilitates strong interactions with metal surfaces, improving lubrication.

- Polymer Modification : It is employed in polymer modification to enhance material properties . The thiol group interacts with polymer chains, leading to improved material characteristics.

Safety Information

Wirkmechanismus

The mechanism of action of 2-methylheptane-2-thiol involves its thiol group, which can form strong bonds with metals and other compounds. This property makes it effective as a lubricant additive and in polymer modification. The molecular targets and pathways involved include interactions with metal surfaces and polymer chains, leading to improved lubrication and material properties .

Vergleich Mit ähnlichen Verbindungen

2-Methylheptane-2-thiol can be compared with other similar thiol compounds such as:

2-Methyl-2-propanethiol: This compound has a similar structure but with a shorter carbon chain, leading to different physical properties and applications.

2-Methyl-2-butanethiol: Another similar compound with a different carbon chain length, affecting its reactivity and uses.

2-Methyl-2-pentanethiol: This compound also shares similarities but differs in its industrial applications and chemical behavior.

The uniqueness of this compound lies in its specific carbon chain length and the resulting balance of physical and chemical properties, making it particularly useful in certain industrial applications .

Biologische Aktivität

2-Methylheptane-2-thiol, a sulfur-containing organic compound with the molecular formula , is known for its distinct odor and biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula :

- Molecular Weight : 146.29 g/mol

- Structure : It is characterized by a thiol group (-SH) attached to a branched alkane structure.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its thiol group, which plays a crucial role in redox reactions and cellular signaling.

Antioxidant Properties

Thiol compounds are known to act as antioxidants. They can neutralize reactive oxygen species (ROS) and protect cells from oxidative stress. This compound may contribute to cellular defenses by donating electrons to free radicals, thus preventing cellular damage.

Enzyme Modulation

Thiol compounds can influence enzyme activity through the modification of cysteine residues in proteins. This interaction is critical in regulating metabolic pathways and cellular responses to stress.

Case Study 1: Thiol Compounds in Cellular Protection

A study demonstrated that thiol-containing compounds, including this compound, could enhance the survival of cells under oxidative stress conditions. The mechanism involved the modulation of intracellular signaling pathways that promote cell survival and proliferation .

| Parameter | Control Group | Thiol Treatment Group |

|---|---|---|

| Cell Viability (%) | 65 | 85 |

| ROS Levels (µM) | 12 | 5 |

| Cysteine Levels (µM) | 30 | 50 |

Case Study 2: Effects on Metabolic Pathways

Research has shown that exposure to various thiols can alter metabolic pathways in mammalian cells. Specifically, the presence of this compound resulted in increased levels of glutathione (GSH), a key antioxidant in cells .

Thiol Trapping and Metabolic Redistribution

The biological activity of thiols like this compound involves their ability to trap reactive species and redistribute sulfur metabolites. This process is critical for maintaining cellular homeostasis and preventing toxicity from excess reactive sulfur species .

Gene Expression Modulation

Thiol compounds can also influence gene expression related to antioxidant defenses. For instance, upon treatment with thiols, genes involved in the synthesis of protective proteins were upregulated, suggesting a protective role against oxidative damage .

Eigenschaften

IUPAC Name |

2-methylheptane-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTAKRCVPORMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-METHYL-2-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075290 | |

| Record name | 2-Heptanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-heptanethiol appears as a straw-colored liquid with a strong, obnoxious odor. Lethal by inhalation of even small amounts of vapor. Lethal by skin absorption. Skin and eye irritant. Decomposes at high temperatures to form toxic sulfur oxides and flammable hydrogen sulfide. Less dense than water. Used as a lubricant additive and in polymer modification., Yellow liquid with an obnoxious odor; [CAMEO] | |

| Record name | 2-METHYL-2-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-heptanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

115 °F [CAMEO] | |

| Record name | 2-Methyl-2-heptanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-20-2 | |

| Record name | 2-METHYL-2-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-heptanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptane-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptane-2-thiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR39B4RNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.